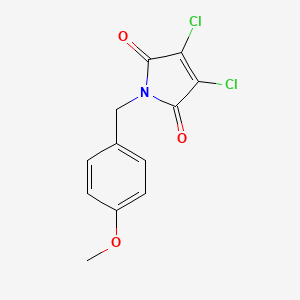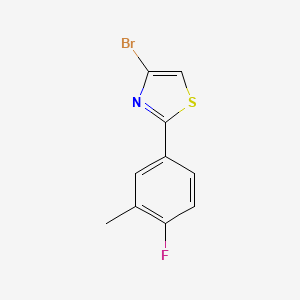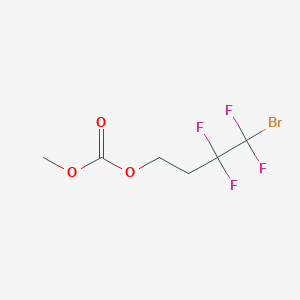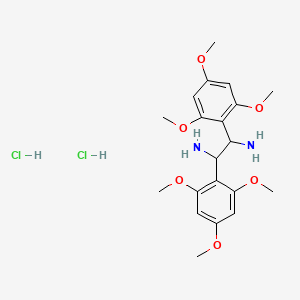
3,4-dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3,4-Dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione is a heterocyclic compound featuring a pyrrole ring substituted with dichloro and methoxybenzyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methoxybenzylamine and maleic anhydride.
Formation of Intermediate: The initial step involves the reaction of 4-methoxybenzylamine with maleic anhydride to form an intermediate compound.
Cyclization: The intermediate undergoes cyclization in the presence of a chlorinating agent like phosphorus oxychloride (POCl₃) to introduce the dichloro groups and form the pyrrole ring.
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Processing: Utilizing large-scale batch reactors to carry out the synthesis steps.
Continuous Flow Systems: Implementing continuous flow chemistry to enhance efficiency and scalability.
Optimization: Employing process optimization techniques to maximize yield and purity while minimizing waste and cost.
化学反应分析
Types of Reactions
3,4-Dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: KMnO₄ in acidic or basic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrrole derivatives.
科学研究应用
3,4-Dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione has several scientific research applications:
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: Used in the synthesis of novel polymers and materials with unique electronic properties.
Biological Studies: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications: Utilized in the development of specialty chemicals and intermediates for various industrial processes.
作用机制
The mechanism of action of 3,4-dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, modulating their activity.
Pathways: It can influence signaling pathways related to inflammation, cell proliferation, or apoptosis.
Binding Interactions: The dichloro and methoxybenzyl groups facilitate binding to target sites through hydrogen bonding, hydrophobic interactions, and van der Waals forces.
相似化合物的比较
Similar Compounds
3,4-Dichloro-1H-pyrrole-2,5-dione: Lacks the methoxybenzyl group, resulting in different chemical properties and applications.
1-(4-Methoxybenzyl)-1H-pyrrole-2,5-dione: Lacks the dichloro groups, affecting its reactivity and biological activity.
3,4-Dichloro-1-(4-methylbenzyl)-1H-pyrrole-2,5-dione: Substitutes the methoxy group with a methyl group, altering its electronic properties.
Uniqueness
3,4-Dichloro-1-(4-methoxybenzyl)-1H-pyrrole-2,5-dione is unique due to the combination of dichloro and methoxybenzyl groups, which confer distinct reactivity and potential biological activities compared to its analogs.
属性
CAS 编号 |
64697-66-1 |
|---|---|
分子式 |
C12H9Cl2NO3 |
分子量 |
286.11 g/mol |
IUPAC 名称 |
3,4-dichloro-1-[(4-methoxyphenyl)methyl]pyrrole-2,5-dione |
InChI |
InChI=1S/C12H9Cl2NO3/c1-18-8-4-2-7(3-5-8)6-15-11(16)9(13)10(14)12(15)17/h2-5H,6H2,1H3 |
InChI 键 |
MDKIXYCXEUCFSX-UHFFFAOYSA-N |
规范 SMILES |
COC1=CC=C(C=C1)CN2C(=O)C(=C(C2=O)Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![1,3-Dioxolan-2-one, 4-[(4-bromo-3,3,4,4-tetrafluorobutoxy)methyl]-](/img/structure/B12079853.png)
![Methyl 3-[3-(cyclopentyloxy)-4-methoxyphenyl]acrylate](/img/structure/B12079863.png)





![1-[(2R)-2-methylpiperazin-1-yl]-2-phenylethan-1-one](/img/structure/B12079906.png)

![3-[(2-Bromo-6-nitrophenoxy)methyl]piperidine](/img/structure/B12079921.png)

